REACTION_CXSMILES
|
C([O-])C.[Na+].C(OCC)(=O)[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].Cl[C:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[S:19][N:18]=1>CCO>[NH2:18][C:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[S:19][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:0.1|
|
Name
|
|
Quantity
|
46.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
|
Quantity
|
17.98 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=NSC2=C1C=CC=C2
|
Name
|
|
Quantity
|
151 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
ADDITION
|
Details
|
treated with excess 4 M HCl/dioxane
|
Type
|
FILTRATION
|
Details
|
A pinkish-white precipitate was filtered off
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to yellow solids (˜20 g) which
|
Type
|
CUSTOM
|
Details
|
were recrystallized from ethanol/water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 60° C. for 3 hrs
|
Duration
|
3 h
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(SC1C(=O)OCC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |